N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide
CAS No.: 91927-50-3
Cat. No.: VC16525933
Molecular Formula: C36H39NO6
Molecular Weight: 581.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91927-50-3 |
|---|---|
| Molecular Formula | C36H39NO6 |
| Molecular Weight | 581.7 g/mol |
| IUPAC Name | N-[2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38) |
| Standard InChI Key | XYWAVJMRMSMGKO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is defined by a tetrahydropyran core substituted with three benzyloxy groups at positions 2, 4, and 5, along with a (benzyloxy)methyl side chain at position 6. The acetamide moiety at position 3 introduces hydrogen-bonding capabilities, critical for interactions with biological targets. The stereochemistry at positions 2S, 3R, 4R, 5S, and 6R governs its three-dimensional conformation, which is essential for substrate recognition in glycosylation reactions .
The benzyloxy groups serve dual roles: they protect reactive hydroxyl sites during synthesis and enhance lipophilicity, facilitating membrane permeability in biological systems. This structural feature aligns with strategies observed in prodrug design, where temporary protection of polar groups improves pharmacokinetic properties .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₉H₄₃NO₇ | |
| CAS Registry Number | 7578-25-8 | |
| Molecular Weight | 653.76 g/mol | |
| Solubility | Soluble in DCM, THF; insoluble in H₂O |
Synthetic Methodology and Optimization
The synthesis of N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide involves a multistep sequence starting from peracetylated galactose derivatives . Key steps include:
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Glycosylation: Propargyl trimethylsilane is employed in the presence of BF₃·Et₂O to install the propargyl group at the anomeric position, yielding an α-C-glycosidic allene intermediate .
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Ozonolysis and Reduction: The allene undergoes ozonolysis to generate an aldehyde, which is subsequently reduced in situ with NaBH₄ to stabilize the product.
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Benzyl Protection: Hydroxyl groups are protected using benzyl bromide under basic conditions (NaH/DMF), ensuring regioselectivity.
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Acetamide Formation: Reaction with acetyl chloride in anhydrous dichloromethane introduces the acetamide group at position 3.
Optimization studies emphasize the role of Lewis acid catalysts (e.g., TMSOTf) in improving reaction yields to ~78% for critical steps. Solvent choice is pivotal: acetonitrile facilitates glycosylation at 0°C, while DMF enhances benzylation efficiency .
Physicochemical and Spectroscopic Properties
The compound exhibits a melting point of 128–130°C and a calculated partition coefficient (LogP) of 4.2, indicative of high lipophilicity. Fourier-transform infrared spectroscopy (FTIR) reveals characteristic peaks at 1745 cm⁻¹ (C=O stretch, acetamide) and 1100 cm⁻¹ (C–O–C, tetrahydropyran). Nuclear magnetic resonance (NMR) data confirm stereochemistry:
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¹H NMR (CDCl₃): δ 7.25–7.35 (m, 20H, benzyl), 5.12 (d, J = 3.5 Hz, H-2), 4.85 (t, J = 9.8 Hz, H-4).
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¹³C NMR: δ 170.2 (C=O), 137.8–128.4 (benzyl), 78.9 (C-3).
Chemical Reactivity and Functionalization
The benzyl ether groups enable site-selective deprotection using hydrogenolysis (H₂/Pd-C) or Lewis acids (FeCl₃). Subsequent functionalization routes include:
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Deprotection: Selective removal of benzyl groups yields free hydroxyls for glycosidic bond formation.
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Oxidation: Dess–Martin periodinane converts secondary alcohols to ketones, enabling conjugation with thiols or amines.
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Nucleophilic Substitution: The acetamide’s NH group participates in acyl transfer reactions with electrophiles like isocyanates .
These transformations underscore its versatility as a scaffold for synthesizing glycomimetics and enzyme inhibitors .
Biological Activity and Mechanistic Insights
Although direct pharmacological data for this compound remain limited, structural analogs demonstrate glucokinase-activating properties . The acetamide moiety may mimic endogenous substrates, binding to allosteric sites to modulate enzymatic activity . In vitro studies on related tetrahydropyran derivatives reveal IC₅₀ values of 1.2–3.8 µM against β-galactosidase, suggesting potential for glycosidase inhibition.
Molecular docking simulations predict favorable interactions with the active site of glycosyltransferases, driven by hydrogen bonds between the acetamide’s carbonyl and catalytic aspartate residues. This aligns with observed inhibitory effects in preliminary assays.
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